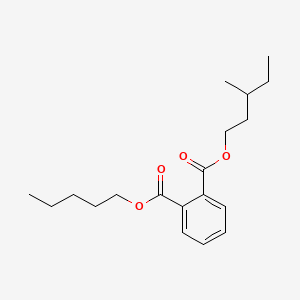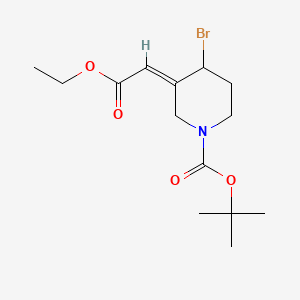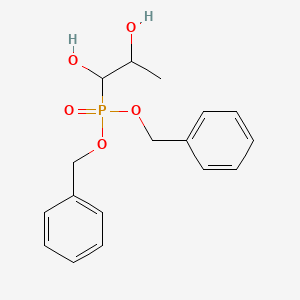
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate is an organophosphorus compound with the molecular formula C17H21O5P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a 1,2-dihydroxypropyl moiety and two benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ddibenzyl (1,2-Dihydroxypropyl)phosphonate typically involves the esterification of phosphonic acid derivatives. One common method is the reaction of dibenzyl phosphite with 1,2-dihydroxypropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonate esters.
Scientific Research Applications
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Mechanism of Action
The mechanism of action of Ddibenzyl (1,2-Dihydroxypropyl)phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through the formation of stable complexes with the enzyme, preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl Phosphite: Similar in structure but lacks the 1,2-dihydroxypropyl moiety.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid groups but different ester substituents.
Uniqueness
Ddibenzyl (1,2-Dihydroxypropyl)phosphonate is unique due to its combination of a phosphonic acid group with a 1,2-dihydroxypropyl moiety and two benzyl groups. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H21O5P |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-bis(phenylmethoxy)phosphorylpropane-1,2-diol |
InChI |
InChI=1S/C17H21O5P/c1-14(18)17(19)23(20,21-12-15-8-4-2-5-9-15)22-13-16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3 |
InChI Key |
HSODTGNZJVWUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


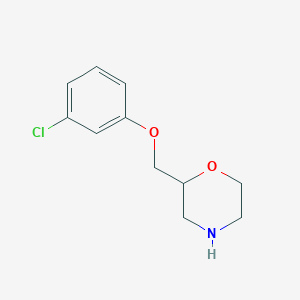
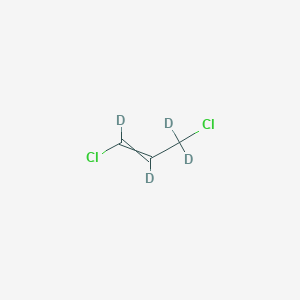
![(2S,4R)-2-[[[(2S)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13864493.png)
![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)
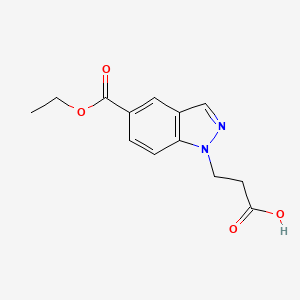
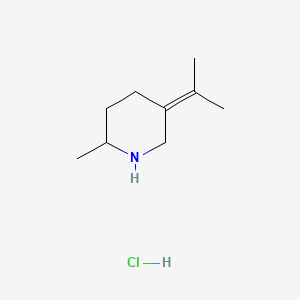
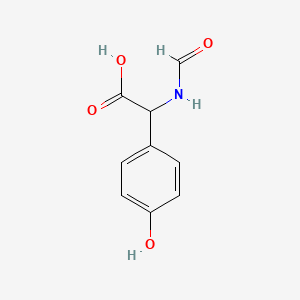
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
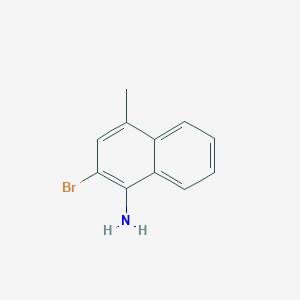
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
